2-fluoro-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide
Description
2-Fluoro-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide is a sulfonamide derivative characterized by a fluorine substituent at the 2-position of the benzenesulfonamide core and a benzyl group substituted with a thiophen-3-yl moiety at the N-position. The fluorine atom enhances metabolic stability and bioavailability, while the thiophene ring contributes to π-π stacking interactions and ligand-receptor binding .
Properties
IUPAC Name |
2-fluoro-N-[(2-thiophen-3-ylphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2S2/c18-16-7-3-4-8-17(16)23(20,21)19-11-13-5-1-2-6-15(13)14-9-10-22-12-14/h1-10,12,19H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRPHLXHBLYDMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=CC=C2F)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction uses palladium as a catalyst and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The choice of solvent, temperature, and pressure can significantly influence the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.
Scientific Research Applications
2-fluoro-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is employed in the development of bioactive compounds and studying biological pathways.
Medicine: It shows potential in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and thiophene ring contribute to its binding affinity and specificity. The benzenesulfonamide group can interact with various biological pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
Substituent Variations on the Benzenesulfonamide Core
The position and nature of substituents on the benzene ring significantly influence biological activity:
- 2-Fluoro substitution (target compound): Enhances electronegativity and resistance to oxidative metabolism compared to non-fluorinated analogs .
- 3-Chloro-4-methoxy substitution (: 3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide): Chlorine increases lipophilicity, while methoxy groups improve solubility. This compound’s dual heterocyclic substitution (thiophene and furan) may broaden its target selectivity .
Heterocyclic Moieties at the N-Position
- Thiophen-3-yl vs.
- Quinoline vs. Benzyl (: 4-methyl-N-(2-(thiophen-3-yl)quinolin-3-yl)benzenesulfonamide): The quinoline system extends conjugation, improving fluorescence properties useful in bioimaging .
Pharmacological Activities
Physicochemical Properties
- Melting Points : reports a high melting point (287–289°C) for its triazine derivative, suggesting strong crystalline packing due to planar heterocycles . The target compound’s melting point is likely lower due to less rigid substitution.
- Solubility : Methoxy groups () and trifluoromethyl moieties () improve aqueous solubility compared to purely aromatic systems .
Key Research Findings and Implications
- Anticancer Potential: Triazine-containing sulfonamides () exhibit potent activity, suggesting that the target compound’s thiophene-benzyl group could be optimized for similar pathways .
- Metabolic Stability : Fluorine substitution (target compound, ) reduces cytochrome P450-mediated degradation, a critical advantage in drug design .
- Structural Flexibility : The benzyl-thiophene scaffold allows modular derivatization, enabling tailored interactions with biological targets .
Biological Activity
The compound 2-fluoro-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide is a member of the benzenesulfonamide class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₅H₁₂FNO₂S
- Molecular Weight : 353.5 g/mol
- CAS Number : 2034419-79-7
Benzenesulfonamides, including the compound in focus, often exhibit their biological effects through interactions with specific biological targets:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as inhibitors of carbonic anhydrase and other enzymes, impacting various physiological processes.
- Receptor Interaction : The compound may interact with receptor tyrosine kinases, which are crucial in cell signaling and proliferation.
Anticancer Activity
Recent studies have demonstrated that certain benzenesulfonamide derivatives exhibit significant anticancer properties. For instance, a related compound showed a cytotoxic effect on glioblastoma cells (U87), achieving up to 78% inhibition at a concentration of 100 µM. This suggests that similar compounds could potentially serve as effective chemotherapeutic agents against various cancers .
Cardiovascular Effects
Research on sulfonamide derivatives indicates their potential in modulating cardiovascular functions. For example, one study evaluated the effects of benzenesulfonamide on perfusion pressure using isolated rat heart models. The results indicated that these compounds could influence coronary resistance and perfusion pressure, possibly through calcium channel inhibition .
Study 1: Antitumor Efficacy
In a study assessing the anti-glioblastoma activity of benzenesulfonamide derivatives, the compound AL106 demonstrated superior cytotoxicity compared to others tested. The study utilized trypan blue exclusion methods to measure cell viability and proliferation in U87 cells .
| Compound | % Inhibition (100 µM) |
|---|---|
| AL106 | 78% |
| AL34 | 64.7% |
| AL110 | 53.3% |
| Control (Cisplatin) | 90% |
Study 2: Cardiovascular Impact
Another investigation focused on the cardiovascular effects of benzenesulfonamide derivatives highlighted their ability to alter perfusion pressure in isolated heart models. The study's experimental design included various dosages and compounds to assess their biological activity over time .
| Group | Compound | Dose (nM) |
|---|---|---|
| I | Control | - |
| II | Benzenesulfonamide | 0.001 |
| III | Compound 2 | 0.001 |
| IV | Compound 3 | 0.001 |
| V | Compound 4 | 0.001 |
| VI | Compound 5 | 0.001 |
Pharmacokinetics
Understanding the pharmacokinetics of This compound is essential for evaluating its therapeutic potential. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
